molecular formula C12H13Cl2N3 B7908543 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B7908543
M. Wt: 270.15 g/mol
InChI Key: LHDYFNMODJPPQO-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a chemical scaffold of significant interest in early-stage anticancer drug discovery. Its core research value is rooted in its activity as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a central regulating protein in the DNA damage response (DDR), responsible for sensing and managing replication stress. Cancer cells often exhibit high levels of replication stress, making them particularly reliant on the ATR pathway for survival, and thus vulnerable to its inhibition . Derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure have been identified as a new class of ATR inhibitors, with specific analogs demonstrating potent inhibitory activity (IC50 values in the nanomolar range) in biochemical assays . In a research setting, this compound provides a valuable starting point for structure-activity relationship (SAR) studies and serves as a promising lead for developing novel targeted therapies. By inhibiting ATR, this class of compounds can disrupt DNA damage repair in cancer cells, leading to the accumulation of DNA damage and ultimately, cell death. Research use of this inhibitor is critical for investigating the mechanisms of replication stress and for evaluating potential synthetic lethal approaches for cancer treatment . The broader pyrrolopyrimidine chemical class, to which this compound belongs, is also extensively investigated for its antimicrobial application and its structural resemblance to purine nucleotides, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.2ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;;/h1-5,7,13H,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDYFNMODJPPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo-pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression and other diseases. Its mechanism of action primarily involves the inhibition of the Akt kinase pathway, which is crucial for cell survival and proliferation.

Key Applications in Research and Medicine

  • Cancer Therapy
    • Mechanism: Inhibits Akt kinase, Rsk kinase, and S6K kinase pathways, which are often dysregulated in cancer cells.
    • Case Studies:
      • In vitro studies have shown that derivatives of this compound can suppress the growth of breast cancer and glioma cells by targeting these kinases .
      • A study demonstrated its effectiveness against prostate cancer cell lines, indicating potential for broader oncological applications .
  • Antiproliferative Agents
    • Research indicates that halogenated derivatives of pyrrolo[3,4-d]pyrimidines can act as non-specific antiproliferative agents with adjustable activity based on N5 substitution . This suggests that modifications to the base structure can enhance therapeutic efficacy.
  • G Protein-Coupled Receptor Agonists
    • The compound has been identified as a GPR119 agonist, which is implicated in glucose metabolism and insulin secretion. This positions it as a candidate for diabetes treatment .

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolo[3,4-d]pyrimidine Derivatives

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₃
  • Molecular Weight : 222.12 g/mol
  • CAS : 1449117-66-1
  • Higher molecular weight (222.12 vs. 194.06) may reduce diffusion efficiency across biological membranes.
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
  • Molecular Formula : C₇H₁₁Cl₂N₃
  • Molecular Weight : 208.09 g/mol
  • CAS : 424819-90-9
  • Lower molecular weight (208.09) may improve solubility but reduce stability.
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • Molecular Formula : C₁₃H₁₁Cl₂N₃
  • Molecular Weight : 280.15 g/mol
  • CAS : 779323-58-9
  • Key Differences :
    • Benzyl and chlorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions.
    • Increased molecular weight (280.15) and hydrophobicity may limit bioavailability.

Functional Group Variations

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
  • Molecular Formula : C₆H₉Cl₂N₄
  • Molecular Weight : 209.08 g/mol
  • Key Differences: The amino group at the 2-position introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes. Lower thermal stability (decomposition >250°C) compared to the phenyl derivative .
Piperidine-Substituted Derivatives
  • Example: N-(2,3-dihydro-1H-inden-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride hydrate
  • Key Differences :
    • Bulky piperidine or indene substituents improve selectivity for specific receptors (e.g., kinase inhibitors).
    • Complex synthesis requires multi-step coupling and purification .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • 2-Phenyl derivative : High water solubility due to dihydrochloride salt; stable under refrigeration .
  • 6-Benzyl derivative : Lower solubility in aqueous media due to hydrophobic benzyl group; requires organic solvents for handling .

Pharmacological Activity

  • 2-Phenyl derivative: Used in quinolone antibiotics with broad-spectrum antimicrobial activity .
  • 2-Amino derivative: Potential as a kinase inhibitor due to hydrogen-bonding interactions .
  • Piperidine-substituted analogs : Demonstrated efficacy in targeting neurodegenerative disease pathways .

Biological Activity

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₃Cl₂N₃
  • CAS Number : 1380571-58-3
  • Molecular Weight : 197.23584 g/mol

Synthesis

The synthesis of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves multi-step organic reactions typically starting from simpler pyrrole derivatives. The detailed synthetic pathway can vary based on the specific substituents and reaction conditions used.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been shown to inhibit Focal Adhesion Kinases (FAK) and Pyk2, which play crucial roles in cancer cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
    • It has demonstrated activity against various cancer cell lines, including those associated with solid tumors.
  • Case Studies :
    • A study investigating the antiproliferative effects of related compounds indicated that derivatives similar to 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against hepatocellular carcinoma cells in vivo .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving tubulin depolymerization without affecting aromatase activity, suggesting a unique pathway for anticancer activity .

Comparative Biological Activity

CompoundTargetActivityReference
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineFAK/Pyk2Inhibitory
7-phenyl-3H-pyrrolo[3,2-f]quinolinonesTubulinAntiproliferative
Dihydroquinazolinone derivativesVarious kinasesAntiparasitic

Pharmacological Applications

The potential applications of this compound extend beyond oncology. Its inhibitory effects on FAK and Pyk2 suggest utility in treating disorders characterized by abnormal cell motility and proliferation. This includes:

  • Antitumor Therapy : Targeting solid tumors by inhibiting pathways that promote cancer cell survival.
  • Anti-inflammatory Applications : Given the role of FAK in inflammatory processes, this compound may offer therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to optimize the yield and purity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted pyrrolo-pyrimidine precursors followed by dihydrochloride salt formation. Key steps include:

  • Use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group.
  • Acidic hydrolysis and subsequent salt formation with HCl gas or concentrated HCl.
  • Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Reaction temperature (80–100°C), stoichiometric control of HCl, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Confirm the presence of the pyrrolo-pyrimidine core and phenyl substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 270.1635 for C₁₂H₁₃Cl₂N₃) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the dihydrochloride form .

Advanced Research Questions

Q. How can ligand lipophilicity efficiency (LLE) guide structure-activity relationship (SAR) optimization for ATR kinase inhibition?

  • Approach :

  • Calculate LLE as pIC₅₀ − logP to balance potency and lipophilicity. For example, derivatives with LLE >5 exhibit improved cellular permeability and reduced off-target effects .
  • Case Study : Compound 48c (IC₅₀ = 1.2 nM, logP = 2.1) showed superior tumor regression in xenograft models compared to analogs with higher logP .
    • Data Interpretation : Prioritize substituents (e.g., methyl, trifluoromethyl) that enhance solubility without compromising ATR binding affinity .

Q. How do researchers resolve contradictions in SAR data between in vitro kinase assays and cellular efficacy studies?

  • Strategies :

  • Cellular Target Engagement Assays : Use phospho-ATR substrate (e.g., CHK1-pS345) as a biomarker to confirm intracellular target inhibition .
  • Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX) to rule out confounding activity (e.g., ATM or DNA-PK inhibition) .
  • Metabolic Stability Testing : Correlate microsomal stability (e.g., human liver microsomes, t₁/₂ >30 min) with in vivo efficacy .

Q. What experimental designs are critical for assessing metabolic stability in preclinical studies?

  • Protocol :

  • Incubation Conditions : 0.5 mg/mL liver microsomes (human/mouse), NADPH/UGT cofactors, 5 μM compound concentration .
  • Sampling Timepoints : 0, 5, 15, 30, 60 minutes to calculate intrinsic clearance (Clᵢₙₜ) .
  • Analytical Method : LC-MS/MS quantification with internal standards (e.g., tolbutamide) to monitor parent compound depletion .
    • Key Metrics : Compounds with >50% remaining after 60 minutes are prioritized for in vivo PK studies .

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